Benzyldimethylsilanol
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Overview
Description
Benzyldimethylsilanol is an organosilicon compound with the formula C₉H₁₄OSi It consists of a benzyl group attached to a dimethylsilanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethylsilanol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, such as triethylamine. The reaction proceeds as follows:
C6H5CH2Cl+(CH3)2SiCl→C6H5CH2Si(CH3)2Cl
The resulting benzyldimethyldichlorosilane is then hydrolyzed to form this compound:
C6H5CH2Si(CH3)2Cl+H2O→C6H5CH2Si(CH3)2OH+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethylsilanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benzyldimethylsilanone.
Reduction: The compound can be reduced to form benzyldimethylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyldimethylsilanone.
Reduction: Benzyldimethylsilane.
Substitution: Various substituted benzyldimethylsilanes, depending on the substituent introduced.
Scientific Research Applications
Benzyldimethylsilanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of benzyldimethylsilanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the benzyl group can participate in π-π interactions with aromatic compounds, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Dimethylsilanediol: Similar in structure but lacks the benzyl group.
Trimethylsilanol: Contains three methyl groups instead of a benzyl group.
Phenyltrimethylsilane: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyldimethylsilanol is unique due to the presence of both a benzyl group and a dimethylsilanol functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
benzyl-hydroxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWJFPUXXIRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513354 |
Source
|
Record name | Benzyl(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56633-16-0 |
Source
|
Record name | Benzyl(dimethyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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